molecular formula C17H23ClF3N3O2 B1376042 Tert-butyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl(methyl)carbamate CAS No. 1420983-60-3

Tert-butyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl(methyl)carbamate

Cat. No.: B1376042
CAS No.: 1420983-60-3
M. Wt: 393.8 g/mol
InChI Key: NZBTUMUXMXMFNM-UHFFFAOYSA-N
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Description

Tert-butyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl(methyl)carbamate: is a complex organic compound featuring a tert-butyl group, a chlorinated pyridine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl(methyl)carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Moiety: The pyridine ring, specifically substituted with chlorine and trifluoromethyl groups, can be introduced through nucleophilic aromatic substitution reactions.

    Carbamate Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate and a suitable base to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.

    Substitution: The chlorinated pyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be used as a probe to study the interactions of piperidine and pyridine derivatives with biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.

Medicine

Medicinally, Tert-butyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl(methyl)carbamate could be explored for its potential therapeutic effects. Its ability to interact with biological targets suggests possible applications in drug development, particularly for conditions where modulation of receptor activity is beneficial.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Tert-butyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl(methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The piperidine and pyridine rings can bind to receptors or enzymes, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-ylcarbamate: Lacks the methyl group on the piperidine ring.

    Tert-butyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl(methyl)urea: Contains a urea linkage instead of a carbamate.

Uniqueness

The presence of both the tert-butyl group and the trifluoromethyl-substituted pyridine ring in Tert-butyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl(methyl)carbamate imparts unique chemical properties. These features enhance its stability and reactivity, making it distinct from similar compounds. The combination of these groups also influences its biological activity, potentially offering advantages in therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

tert-butyl N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClF3N3O2/c1-16(2,3)26-15(25)23(4)12-5-7-24(8-6-12)14-13(18)9-11(10-22-14)17(19,20)21/h9-10,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBTUMUXMXMFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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